molecular formula C16H12O4 B1672643 Isoxepac CAS No. 55453-87-7

Isoxepac

Numéro de catalogue: B1672643
Numéro CAS: 55453-87-7
Poids moléculaire: 268.26 g/mol
Clé InChI: QFGMXJOBTNZHEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l'isoxepac implique plusieurs étapes :

Analyse Des Réactions Chimiques

L'isoxepac subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition réduit la production de prostaglandines, qui sont responsables de l'inflammation, de la douleur et de la fièvre . En bloquant ces enzymes, l'this compound réduit efficacement l'inflammation et procure des effets analgésiques et antipyrétiques .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoxepac serves as a critical intermediate in the synthesis of olopatadine hydrochloride, which is used to treat allergic reactions and inflammation. The process involves a Wittig reaction where this compound is reacted with specific Wittig reagents to produce olopatadine with improved Z/E isomer ratios compared to previous methods . This advancement allows for more efficient production processes and better yields of the desired compound.

Table 1: Comparison of Synthesis Methods for Olopatadine

Method DescriptionZ/E Isomer RatioAdvantagesDisadvantages
Traditional Synthesis2.5:1Established methodHigh reagent costs, multiple steps
This compound MethodUp to 4:1Higher yield, fewer stepsRequires specific reagents

Anti-Inflammatory Applications

Recent studies have indicated that this compound may have intrinsic anti-inflammatory properties, making it a candidate for developing new therapeutic agents aimed at treating inflammatory conditions such as arthritis and asthma . Research is ongoing to explore its pharmacological effects and mechanisms of action.

Case Study: Potential Applications in Arthritis Treatment

  • Objective : Investigate the efficacy of this compound derivatives in reducing inflammation.
  • Findings : Preliminary results suggest that this compound derivatives can inhibit pro-inflammatory cytokines, indicating potential use in arthritis treatment.

Anti-Allergic Medications

Given its connection to olopatadine, this compound is being researched for its potential role in enhancing anti-allergic medications. Its ability to stabilize mast cells and inhibit histamine release positions it as a valuable component in formulations targeting allergic reactions .

Table 2: Potential Anti-Allergic Formulations Using this compound

Formulation TypeActive IngredientPotential Benefits
Oral TabletsThis compound DerivativeRapid relief from allergic symptoms
Topical CreamsThis compoundLocalized treatment for skin allergies

Future Prospects and Research Directions

The future applications of this compound are promising, with ongoing research aimed at uncovering its full therapeutic potential. As scientists continue to explore its properties, there is hope that this compound could lead to innovative treatments for a range of conditions beyond allergies and inflammation.

Activité Biologique

Isoxepac, chemically known as 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and psoriasis.

PropertyValue
CAS Number55453-87-7
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.264 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point528.2 ± 50.0 °C at 760 mmHg
Melting Point130-132 °C
Flash Point203.8 ± 23.6 °C

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By blocking these enzymes, this compound reduces the synthesis of pro-inflammatory mediators and alleviates symptoms associated with inflammatory conditions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound demonstrates significant anti-inflammatory activity in various animal models. A study conducted on rats showed that this compound effectively reduced edema induced by carrageenan, a common pro-inflammatory agent used to simulate inflammation in experimental settings . Additionally, the analgesic effects were confirmed through behavioral assays measuring pain response in treated animals.

Case Studies and Clinical Evaluations

This compound has been evaluated in various clinical settings for its efficacy against inflammatory diseases. For instance:

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint swelling and pain compared to placebo groups .
  • Psoriasis : In a separate study focused on psoriasis treatment, patients receiving this compound showed marked improvement in skin lesions and overall disease severity scores .

Comparative Studies with Other NSAIDs

In comparative studies against other NSAIDs such as ibuprofen and naproxen, this compound has shown similar efficacy but with a potentially better side effect profile due to its selective COX inhibition .

Pharmacokinetics

This compound exhibits variable pharmacokinetics across different species. A study highlighted significant differences in metabolism between rats, rabbits, dogs, and rhesus monkeys, emphasizing the importance of species selection in preclinical trials . The compound's half-life and clearance rates vary significantly based on the species tested.

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of this compound derivatives. This compound derivatives have been synthesized and tested against various pathogens, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Propriétés

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMXJOBTNZHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057772
Record name Isoxepac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-87-7
Record name Isoxepac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55453-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxepac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxepac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxepac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXEPAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample of 4-benzyloxy-3-carboxyphenylacetic acid is treated with an excess of thionyl chloride at reflux for 2 hours. The excess thionyl chloride is removed in vacuo and the remaining 4-benzyloxy-3-(chlorocarbonyl)phenylacetyl chloride is dissolved in methylene chloride-nitromethane and treated with an equivalent amount of aluminum chloride. The reaction mixture is stirred several hours at room temperature, refluxed for two hours and quenched with dilute hydrochloric acid. The layers are separated, the organic phase dried and evaporated in vacuo to a residue which, on crystallization from isopropyl alcohol yields 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, mp 137°-"° C.
Name
4-benzyloxy-3-carboxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Suspend 12 gm. of the carboxybenzyloxyphenylacetic acid of Step A in 50 ml. of trifluoroacetic anhydride in a pressure bottle and stir at 70° to 80° C. for 2.25 hours. Evaporate the reaction mixture to a syrup. Dissolve in 50 ml. of tetrahydrofuran and treat with sodium carbonate until pH 8. Stir for 15 minutes and acidify with 5 N HCl. Dilute with water and extract with ether. Wash the extract with water and dry over magnesium sulfate. Concentrate to dryness and recrystallize from ethyl acetate/hexane to obtain the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 49 ml. of absolute ethanol is added with vigorous stirring, 81 g. of phosphorus pentoxide. After addition, the mixture is allowed to stir at 95°-100° C. for 1 hour, 400 ml. of tetramethylene sulfone are added, and the temperature is adjusted to 86°-90° C. Then, 38.5 g. of 4-(2-carboxybenzyloxy)phenylacetic acid are added, the mixture is stirred for 4 hours and poured onto ice water. The aqueous mixture is made basic with sodium hydroxide and extracted with toluene. Cooling of the aqueous layer followed by acidification with concentrated hydrochloric acid gives light brown crystals. Recrystallization from acetic acid-water or from dimethoxyethane provides colorless crystals, m.p. 126°-128° C. of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxepac
Reactant of Route 2
Isoxepac
Reactant of Route 3
Isoxepac
Reactant of Route 4
Isoxepac
Reactant of Route 5
Isoxepac
Reactant of Route 6
Isoxepac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.